molecular formula C20H21N5O2 B2806323 4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide CAS No. 924467-34-5

4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2806323
CAS No.: 924467-34-5
M. Wt: 363.421
InChI Key: MDVHLLUSRNBBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as 1,2,4-triazolo[4,3-a]pyrimidines . These compounds are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Analgesic Properties

A study conducted by Demchenko et al. (2018) focused on synthesizing derivatives of this compound with the aim of exploring their analgesic properties. The research synthesized a new series of derivatives and evaluated their analgesic activity using models of thermal and chemical stimulation. The findings revealed that certain derivatives exhibit moderate analgesic effects, suggesting a potential for the development of new pain management solutions. Demchenko et al., 2018.

Herbicidal Activity

Wang et al. (2006) designed and synthesized novel derivatives of this compound and assessed their herbicidal activities against common agricultural pests such as rape and barnyard grass. The study found that some derivatives showed moderate herbicidal activity, indicating their potential use in agricultural applications to control weed growth. Wang et al., 2006.

Antimicrobial Activity

Research by Demchenko et al. (2021) developed methods for synthesizing derivatives with the goal of studying their antimicrobial activity against various bacterial strains and yeast fungi. The study identified several derivatives with broad-spectrum antimicrobial activity, suggesting their potential in developing new antimicrobial agents. Demchenko et al., 2021.

Anxiolytic Activity

Another study by Demchenko et al. (2020) synthesized derivatives to explore their anxiolytic activity. The research compared the efficacy of these compounds to known drugs such as diazepam and gidazepam, finding that certain derivatives possess anxiolytic properties without significant sedation effects. This suggests a potential for developing new therapeutic agents for anxiety disorders. Demchenko et al., 2020.

Cytotoxic Activity

Azab et al. (2017) conducted research on synthesizing new azole and azine systems based on derivatives of this compound to investigate their cytotoxic activity. The study aimed at identifying compounds with potential anticancer properties. The findings indicated that certain derivatives exhibit cytotoxic activity against cancer cells, highlighting their potential application in cancer treatment. Azab et al., 2017.

Properties

IUPAC Name

4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13(26)15-11-17(21-12-15)20(27)22-16-7-5-6-14(10-16)19-24-23-18-8-3-2-4-9-25(18)19/h5-7,10-12,21H,2-4,8-9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVHLLUSRNBBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C4N3CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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